molecular formula C10H19NO4 B11758714 1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate

1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate

Cat. No.: B11758714
M. Wt: 217.26 g/mol
InChI Key: DKHLERZATMRGKB-ZETCQYMHSA-N
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Description

1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate is a compound that belongs to the class of tertiary butyl esters. These compounds are widely used in synthetic organic chemistry due to their stability and reactivity. The structure of this compound includes a tert-butyl group, a methyl group, and an aminomethyl group attached to a butanedioate backbone.

Preparation Methods

The synthesis of 1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate can be achieved through various synthetic routes. One common method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes . Industrial production methods often involve similar flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

1-tert-butyl 4-methyl (2S)-2-(aminomethyl)butanedioate can be compared with other similar compounds, such as:

    tert-butyl acetate: Another tertiary butyl ester, but with different functional groups.

    tert-butylamine: Contains a tert-butyl group and an amine group, but lacks the butanedioate backbone.

    methyl tert-butyl ether: A compound with a tert-butyl group and an ether linkage.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl (2S)-2-(aminomethyl)butanedioate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7(6-11)5-8(12)14-4/h7H,5-6,11H2,1-4H3/t7-/m0/s1

InChI Key

DKHLERZATMRGKB-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC(=O)OC)CN

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OC)CN

Origin of Product

United States

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